3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine

Description

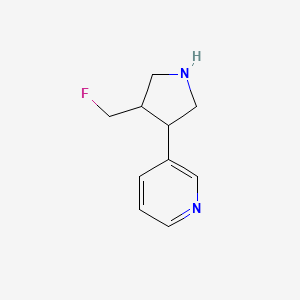

3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring fused to a pyrrolidine moiety substituted with a fluoromethyl group. The compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrrolidine-pyridine hybrids, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name |

3-[4-(fluoromethyl)pyrrolidin-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-4-9-6-13-7-10(9)8-2-1-3-12-5-8/h1-3,5,9-10,13H,4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNCDSWNPNJIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CN=CC=C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a fluoromethylating agent under controlled conditions. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound's structural framework allows for significant biological activity, making it a candidate for drug development. Its applications in medicinal chemistry include:

- Anticancer Activity : Research indicates that derivatives of pyrrolidine and pyridine structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar scaffolds can inhibit tumor growth in ovarian and breast cancer models . The presence of the fluoromethyl group may enhance these effects by improving the compound's lipophilicity and bioavailability.

- Antidiabetic Properties : Compounds with a pyridine-pyrrolidine structure have demonstrated the ability to lower blood glucose levels by enhancing insulin sensitivity in adipocytes. This mechanism involves stimulating glucose uptake into muscle and fat cells, which could be beneficial for managing diabetes .

- Antiviral and Antimycobacterial Effects : Similar derivatives have shown promise in treating viral infections and tuberculosis. Their mechanism often involves inhibiting specific enzymes critical for pathogen survival .

Pharmacological Studies

Pharmacological investigations into 3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine have revealed several therapeutic potentials:

- Neurological Applications : Compounds with this structural motif have been studied for their effects on the nervous system, showing potential as analgesics and sedatives. Some derivatives have been evaluated for their ability to reduce pain responses in animal models, indicating a possible role in pain management therapies .

- Anti-inflammatory Effects : The incorporation of specific functional groups can enhance anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases .

Material Science

Beyond biological applications, this compound may also find utility in material science:

- Chemical Stability : Its unique chemical structure contributes to high thermal stability and resistance to chemical degradation, making it suitable for developing advanced materials used in various industrial applications.

- Synthesis of Complex Molecules : As a versatile building block, this compound can be utilized in synthesizing more complex organic molecules, which are essential in developing new materials with tailored properties.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism by which 3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluoromethyl group can enhance the binding affinity and selectivity of the compound, making it more effective in its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

Key Observations :

- Fluoromethyl vs. Trifluoromethyl : The trifluoromethyl analogue (C₁₀H₁₁F₃N₂) exhibits higher lipophilicity (logP ~2.5 estimated) compared to the fluoromethyl derivative (logP ~1.8), impacting membrane permeability and metabolic stability .

- Unsubstituted Pyrrolidine : 3-(Pyrrolidin-3-yl)pyridine lacks the fluoromethyl group, reducing steric hindrance and altering binding affinities in receptor interactions .

Physicochemical Properties

- Melting Points: Fluorinated pyrrolidines generally exhibit lower melting points than non-fluorinated analogues due to reduced crystallinity. For instance, a related compound with a nitro group (C₂₇H₂₀ClN₅O₃) melts at 278–282°C , while fluorinated derivatives are typically liquids or low-melting solids.

- ¹H NMR: Pyrrolidine protons resonate at δ 1.70–2.33 ppm (multiplet), while pyridine protons appear at δ 7.18–7.79 ppm (aromatic region) .

Biological Activity

Introduction

3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, based on a comprehensive analysis of available literature.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H12FN

- Molecular Weight : 179.21 g/mol

-

Structure :

This compound features a pyridine ring substituted with a pyrrolidine moiety, which is further substituted by a fluoromethyl group. This unique structure imparts specific biological activities that are currently under investigation.

Enzyme Interactions

This compound interacts with various enzymes, potentially influencing their activity through:

- Inhibition or Activation : The compound may bind to active or allosteric sites on enzymes, altering their function.

- Gene Expression Modulation : It affects the expression of genes involved in metabolic and signaling pathways, leading to changes in protein synthesis and cellular responses .

Cellular Effects

The compound's effects on cellular processes include:

- Cell Signaling Pathways : Modulation of key signaling pathways that regulate cell growth, differentiation, and apoptosis.

- Metabolic Pathways : Influences on metabolic processes, leading to alterations in metabolite levels within cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

- Transport Mechanisms : The compound can be transported by specific cellular transporters, which affect its localization and accumulation in target tissues.

- Subcellular Localization : Its localization within cellular compartments is crucial for its biological activity and therapeutic efficacy .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Ovarian Cancer Cells | 15 | Moderate cytotoxicity observed |

| Breast Cancer Cells | 20 | Limited toxicity towards healthy cells |

These findings suggest potential for development as an anticancer agent .

Antimicrobial Activity

The compound has displayed antimicrobial properties against several pathogens. Studies indicate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibacterial agent .

Antidiabetic Effects

Preliminary investigations suggest that derivatives of pyridines similar to this compound may enhance insulin sensitivity and glucose uptake in muscle cells. This effect could position it as a candidate for antidiabetic therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the pyrrolidine-pyridine class:

- Antitumor Studies : A derivative similar to this compound was tested for its ability to inhibit tumor growth in vivo. Results indicated significant tumor growth inhibition after prolonged treatment .

- Antimicrobial Testing : Chemical genetic studies highlighted the importance of efflux mechanisms in the antibacterial activity of pyridine derivatives, emphasizing the need for further investigation into resistance mechanisms .

- Pharmacological Profiles : Various studies have established structure-activity relationships (SAR) that correlate specific substitutions on the pyridine ring with enhanced biological efficacy across different therapeutic areas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.